Cas no 1289012-84-5 (4-Amino-5-nitropicolinaldehyde)

4-Amino-5-nitropicolinaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Amino-5-nitropicolinaldehyde
- 4-amino-5-nitropyridine-2-carbaldehyde
- 1289012-84-5
- SB53679
- DTXSID90856492
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- インチ: InChI=1S/C6H5N3O3/c7-5-1-4(3-10)8-2-6(5)9(11)12/h1-3H,(H2,7,8)
- InChIKey: UBVKGVXHKQTVCK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=O)NC=C(C1=N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 167.03309103g/mol
- どういたいしつりょう: 167.03309103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 102Ų
4-Amino-5-nitropicolinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM177712-1g |
4-amino-5-nitropicolinaldehyde |
1289012-84-5 | 95% | 1g |
$408 | 2022-06-13 | |
Chemenu | CM177712-1g |
4-amino-5-nitropicolinaldehyde |
1289012-84-5 | 95% | 1g |
$408 | 2021-08-05 | |
Alichem | A029207770-1g |
4-Amino-5-nitropicolinaldehyde |
1289012-84-5 | 95% | 1g |
400.00 USD | 2021-06-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770389-1g |
4-Amino-5-nitropicolinaldehyde |
1289012-84-5 | 98% | 1g |
¥8022.00 | 2024-08-09 |
4-Amino-5-nitropicolinaldehyde 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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5. Back matter
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
4-Amino-5-nitropicolinaldehydeに関する追加情報
4-Amino-5-Nitropicolinaldehyde: A Comprehensive Overview
4-Amino-5-nitropicolinaldehyde, also known by its CAS number 1289012-84-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements related to 4-Amino-5-nitropicolinaldehyde, providing a comprehensive understanding of its significance in modern research.
The molecular structure of 4-Amino-5-nitropicolinaldehyde consists of a picolinic aldehyde backbone with an amino group at the 4-position and a nitro group at the 5-position. This arrangement imparts distinctive electronic and steric properties to the molecule. Recent studies have highlighted its role as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Researchers have demonstrated that 4-Amino-5-nitropicolinaldehyde can undergo various reactions, including cycloadditions and condensations, leading to the formation of complex molecular architectures.
One of the most promising applications of 4-Amino-5-nitropicolinaldehyde lies in its use as a precursor for advanced materials. For instance, it has been employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. Recent breakthroughs in this area have further expanded the scope of 4-Amino-5-nitropicolinaldehyde's utility, particularly in the development of energy-efficient materials.
In addition to its role in materials science, 4-Amino-5-nitropicolinaldehyde has also been explored for its potential in pharmaceutical research. The compound's ability to form stable complexes with metal ions has led to investigations into its use as a ligand in drug delivery systems. Recent studies have shown that it can enhance the bioavailability and targeting efficiency of certain therapeutic agents, paving the way for innovative treatments in medicine.
The synthesis of 4-Amino-5-nitropicolinaldehyde typically involves multi-step processes that require precise control over reaction conditions. Traditional methods often rely on nucleophilic aromatic substitution or coupling reactions, but recent advancements have introduced more efficient routes. For example, researchers have developed catalytic systems that significantly reduce reaction times while maintaining high yields. These improvements underscore the growing interest in optimizing the production of 4-Amino-5-nitropicolinaldehyde for large-scale applications.
Beyond its chemical applications, 4-Amino-5-nitropicolinaldehyde has also found relevance in environmental science. Its ability to bind with heavy metal ions makes it a potential candidate for water purification systems. Recent experiments have demonstrated that it can effectively remove contaminants such as lead and mercury from aqueous solutions, offering a sustainable solution to environmental pollution challenges.
In conclusion, 4-Amino-5-nitropicolinaldehyde, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. From materials science to pharmaceuticals and environmental technology, this compound's versatility is driving innovation across multiple disciplines. As researchers uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping future technologies.
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